3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Description
3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.291. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
Synthesis Techniques : Glycolurils, which include compounds like 3-(1-(2-Phenoxyacetyl)azetidin-3-yl)imidazolidine-2,4-dione, are synthesized using various methods. These compounds have applications in pharmacology, explosives, and supramolecular chemistry (Kravchenko, Baranov, & Gazieva, 2018).
Ring Enlargements and Contractions : Studies on ring enlargements and contractions in the reaction of 1,3-oxazolidine-2,4-diones, including similar compounds, reveal the potential for chemical transformations leading to new compounds with varied applications (Ametamey & Heimgartner, 1990).
Antibacterial Activity : Derivatives of thiazolidine-2,4-diones have been synthesized and evaluated for their antibacterial properties, showing potential in inhibiting growth in various microbes (Desai, Dave, Shah, & Vyas, 2001).
Antimicrobial Evaluation : Analogous compounds have shown moderate activity against bacterial strains such as S. aureus, E. coli, and B. subtilis, indicating their potential as antimicrobial agents (Vlasov et al., 2022).
Biological and Pharmacological Properties
Inflammatory Diseases : Some derivatives based on the thiazolidine-2,4-dione moiety have shown significant inhibitory activity on inflammatory markers, suggesting their application in treating inflammatory diseases (Ma et al., 2011).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of imidazolidine-2,4-dione analogs has been efficient, indicating a potential for rapid production of these compounds for various applications (Brouillette et al., 2007).
Synthesis of Biotin Intermediates : These compounds can serve as intermediates in the synthesis of biologically significant molecules like biotin, demonstrating their utility in biochemical synthesis (Kale, Puranik, & Deshmukh, 2007).
Antinociceptive Effects : Certain imidazolidine derivatives have been shown to produce analgesia in mice, highlighting their potential use in pain management (Queiroz et al., 2015).
Affinity Chromatography : Some derivatives can be used in affinity chromatography for the purification of specific proteins, demonstrating their utility in biochemical research (Duerksen-Hughes, Williamson, & Wilkinson, 1989).
Insecticidal Agents : Certain spiro-linked derivatives have been investigated for their insecticidal properties, suggesting applications in pest control (Jain, Sharma, & Kumar, 2013).
Properties
IUPAC Name |
3-[1-(2-phenoxyacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-6-15-14(20)17(12)10-7-16(8-10)13(19)9-21-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVSGUGRRDTDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.